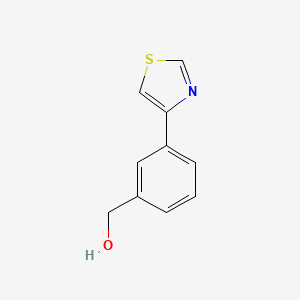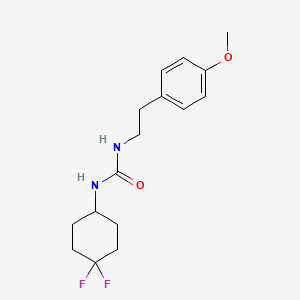![molecular formula C17H14FN5O3 B2595831 N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105200-05-2](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14FN5O3 and its molecular weight is 355.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism Studies
- The metabolism of synthetic cannabinoids including similar compounds has been investigated using high-resolution mass spectrometry and human liver microsomes. This study is crucial for understanding the metabolic profiles and proposing marker metabolites for detection in forensic samples (Cooman & Bell, 2019).
Synthesis and Biological Activities
- Novel molecules containing similar structures have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).
- Research on catalyst- and solvent-free synthesis of related compounds has been conducted, including theoretical studies using density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).
- Investigations into the synthesis and diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives reveal the potential for medical applications (Yar & Ansari, 2009).
Anticancer Properties
- Studies on benzene-carboxamide derivatives, including similar compounds, have shown cytotoxic effects on cancer cell lines, indicating potential anticancer properties (Kelly et al., 2007).
Anti-Influenza Virus Activity
- A study on the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives has shown remarkable activity against the avian influenza virus (Hebishy et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 1,3-benzodioxole, 3-fluoroaniline, propargylamine, and ethyl chloroformate to form the intermediate compounds, which are then reacted with sodium azide and copper sulfate to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "3-fluoroaniline", "propargylamine", "ethyl chloroformate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 1,3-benzodioxole with propargylamine in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-amine.", "Step 2: React N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-amine with ethyl chloroformate in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-yl carbamate.", "Step 3: React N-(1,3-benzodioxol-5-ylmethyl)prop-2-yn-1-yl carbamate with 3-fluoroaniline in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]prop-2-yn-1-yl carbamate.", "Step 4: React N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]prop-2-yn-1-yl carbamate with sodium azide and copper sulfate in the presence of a reducing agent to form N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
Número CAS |
1105200-05-2 |
Fórmula molecular |
C17H14FN5O3 |
Peso molecular |
355.329 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H14FN5O3/c18-11-2-1-3-12(7-11)20-16-15(21-23-22-16)17(24)19-8-10-4-5-13-14(6-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23) |
Clave InChI |
JVXPPOBWEDDMLT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC(=CC=C4)F |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)

![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)

![1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2595759.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2595761.png)
![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2595762.png)

![4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2595765.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol](/img/structure/B2595768.png)
![N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595769.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2595770.png)

